molecular formula C7H5BrClNO2 B592614 Methyl 5-bromo-3-chloropicolinate CAS No. 1214336-41-0

Methyl 5-bromo-3-chloropicolinate

Cat. No.: B592614
CAS No.: 1214336-41-0
M. Wt: 250.476
InChI Key: QBNSPYFGGCZDJG-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-chloropicolinate, also known as methyl 5-bromo-3-chloropyridine-2-carboxylate, is an organic compound with the molecular formula C7H5BrClNO2. This compound is a derivative of picolinic acid and is characterized by the presence of bromine and chlorine atoms on the pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industry .

Mechanism of Action

Target of Action

Methyl 5-bromo-3-chloropicolinate is a complex compound with a molecular formula of C7H5BrClNO2 The primary targets of this compound are currently not well-documented in the literature

Pharmacokinetics

It’s known that the compound has a high gi absorption and is bbb permeant . . These properties suggest that the compound might have good bioavailability.

Preparation Methods

Methyl 5-bromo-3-chloropicolinate can be synthesized through several methods. One common synthetic route involves the bromination and chlorination of methyl 2-pyridinecarboxylate. The process typically includes the following steps :

    Bromination: Methyl 2-pyridinecarboxylate is reacted with bromine under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring.

    Chlorination: The brominated intermediate is then treated with chlorine to introduce the chlorine atom, resulting in the formation of this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Methyl 5-bromo-3-chloropicolinate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed .

Properties

IUPAC Name

methyl 5-bromo-3-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNSPYFGGCZDJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673234
Record name Methyl 5-bromo-3-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214336-41-0
Record name Methyl 5-bromo-3-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromo-3-chloropyridine-2-carboxylate
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